![molecular formula C8H11N3O B13558875 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B13558875.png)
4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-Tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a heterocyclic compound that belongs to the class of benzodiazoles This compound is characterized by a fused benzene and diazole ring system, with a carboxamide group attached at the 5th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with a suitable carboxylic acid derivative, such as an ester or an acid chloride, under acidic or basic conditions to form the benzodiazole ring system. The carboxamide group can then be introduced through subsequent reactions, such as amidation.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps like recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5,6,7-Tetrahydro-1H-1,3-benzodiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzodiazole derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions of the benzodiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzodiazole ring.
Applications De Recherche Scientifique
4,5,6,7-Tetrahydro-1H-1,3-benzodiazole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
4,5,6,7-Tetrahydro-1H-1,3-benzodiazole-5-carboxylate: This compound has a carboxylate group instead of a carboxamide group.
4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-4-one: This compound features a ketone group at the 4th position.
Uniqueness: 4,5,6,7-Tetrahydro-1H-1,3-benzodiazole-5-carboxamide is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H11N3O |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C8H11N3O/c9-8(12)5-1-2-6-7(3-5)11-4-10-6/h4-5H,1-3H2,(H2,9,12)(H,10,11) |
Clé InChI |
DZBDNHOLSUKVCE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(CC1C(=O)N)NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


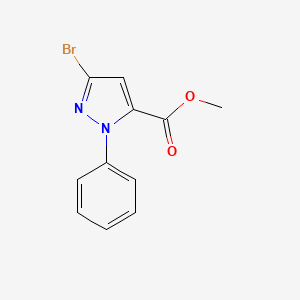
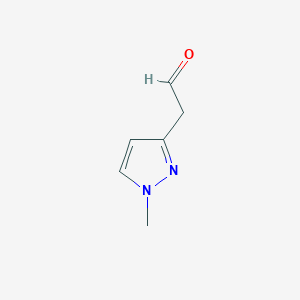
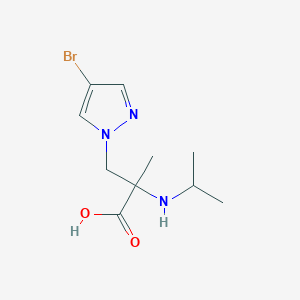
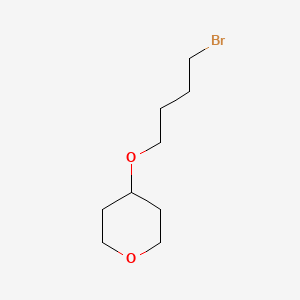


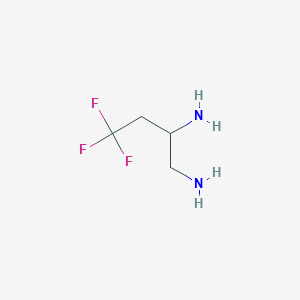
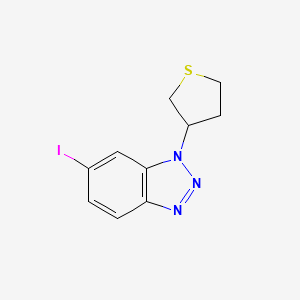
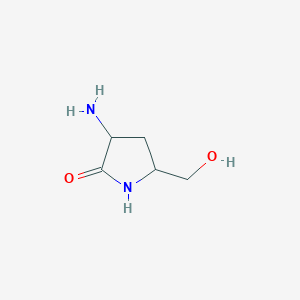

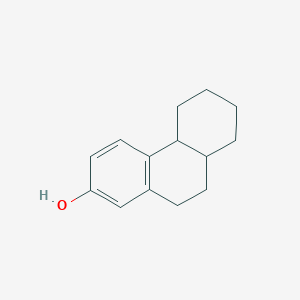
![1-[(Tert-butoxy)carbonyl]-4-ethynylpiperidine-4-carboxylicacid](/img/structure/B13558859.png)
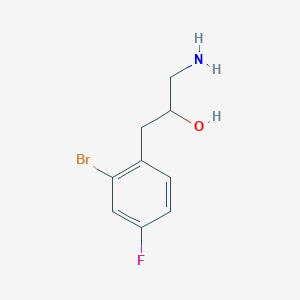
![3-(5-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13558873.png)
